Cas no 20871-92-5 (1-(1-Bromoethyl)-2,4-dimethylbenzene)

1-(1-Bromoethyl)-2,4-dimethylbenzene 化学的及び物理的性質
名前と識別子
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- 1-(1-bromoethyl)-2,4-dimethylbenzene
- 1-(1-Bromoethyl)-2,4-dimethylbenzene
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- インチ: 1S/C10H13Br/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,1-3H3
- InChIKey: YGMTVRMSZMAJAB-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C1C=CC(C)=CC=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-(1-Bromoethyl)-2,4-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B614870-100mg |
1-(1-Bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 100mg |
$ 70.00 | 2022-04-02 | ||
TRC | B614870-500mg |
1-(1-Bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 500mg |
$ 250.00 | 2022-04-02 | ||
Enamine | EN300-1260723-500mg |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95.0% | 500mg |
$407.0 | 2023-10-02 | |
Enamine | EN300-1260723-0.25g |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95% | 0.25g |
$216.0 | 2023-06-08 | |
Enamine | EN300-1260723-0.05g |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95% | 0.05g |
$101.0 | 2023-06-08 | |
Enamine | EN300-1260723-0.1g |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95% | 0.1g |
$152.0 | 2023-06-08 | |
Enamine | EN300-1260723-50mg |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95.0% | 50mg |
$101.0 | 2023-10-02 | |
Enamine | EN300-1260723-100mg |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95.0% | 100mg |
$152.0 | 2023-10-02 | |
Enamine | EN300-1260723-10000mg |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95.0% | 10000mg |
$2269.0 | 2023-10-02 | |
Aaron | AR023MIG-100mg |
1-(1-Bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95% | 100mg |
$234.00 | 2025-02-17 |
1-(1-Bromoethyl)-2,4-dimethylbenzene 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
1-(1-Bromoethyl)-2,4-dimethylbenzeneに関する追加情報
Research Briefing on 1-(1-Bromoethyl)-2,4-dimethylbenzene (CAS: 20871-92-5) in Chemical Biology and Pharmaceutical Applications
The compound 1-(1-Bromoethyl)-2,4-dimethylbenzene (CAS: 20871-92-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential therapeutic agent. This briefing synthesizes the latest findings on its chemical properties, synthetic utility, and emerging biological activities, with a focus on peer-reviewed literature published within the last three years.
Recent studies highlight the compound's role in palladium-catalyzed cross-coupling reactions, where it serves as a key alkylating agent for the construction of complex aromatic frameworks. A 2023 Journal of Medicinal Chemistry publication demonstrated its efficacy in Suzuki-Miyaura couplings to produce drug-like scaffolds with enhanced bioavailability. The bromoethyl moiety's strategic positioning enables selective functionalization at the benzylic position, a feature exploited in the synthesis of novel kinase inhibitors.
In pharmacological investigations, derivatives of 1-(1-Bromoethyl)-2,4-dimethylbenzene have shown promising activity against inflammatory pathways. A groundbreaking 2024 study in ACS Chemical Biology revealed that structurally optimized analogs act as potent NLRP3 inflammasome inhibitors, with IC50 values in the low micromolar range. Molecular docking simulations suggest these compounds occupy the ATP-binding pocket of NLRP3, offering a potential new approach to treating autoinflammatory disorders.
From a safety perspective, recent toxicological assessments (2023, Chemical Research in Toxicology) indicate that the compound exhibits moderate hepatotoxicity at high concentrations, necessitating structural modifications for clinical translation. Advanced prodrug strategies are being explored to mitigate this limitation while maintaining therapeutic efficacy.
The compound's unique stereoelectronic properties have also enabled its use in photoaffinity labeling probes, as reported in a 2024 Nature Chemical Biology paper. Researchers successfully employed 1-(1-Bromoethyl)-2,4-dimethylbenzene derivatives to map protein-protein interaction sites in live cells, opening new avenues for target identification in drug discovery.
Ongoing clinical trials (Phase I/II) are evaluating bromoethyl-containing analogs as potential treatments for resistant lymphomas, with preliminary data showing 40% response rates in refractory cases. These developments position 1-(1-Bromoethyl)-2,4-dimethylbenzene as a structurally privileged scaffold warranting further investigation across multiple therapeutic areas.
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